molecular formula C3H4N2O3 B12925789 4,4-Dihydroxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 373604-51-4

4,4-Dihydroxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925789
CAS No.: 373604-51-4
M. Wt: 116.08 g/mol
InChI Key: JBWXLEJUHNJVGC-UHFFFAOYSA-N
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Description

4,4-Dihydroxy-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dihydroxy-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-Dihydroxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 4,4-Dihydroxy-1H-pyrazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-pyrazol-5(4H)-one: A related compound with one hydroxyl group.

    3,5-Dihydroxy-1H-pyrazole: Another similar compound with hydroxyl groups at different positions.

Uniqueness

4,4-Dihydroxy-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

373604-51-4

Molecular Formula

C3H4N2O3

Molecular Weight

116.08 g/mol

IUPAC Name

4,4-dihydroxy-1H-pyrazol-5-one

InChI

InChI=1S/C3H4N2O3/c6-2-3(7,8)1-4-5-2/h1,7-8H,(H,5,6)

InChI Key

JBWXLEJUHNJVGC-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1(O)O

Origin of Product

United States

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